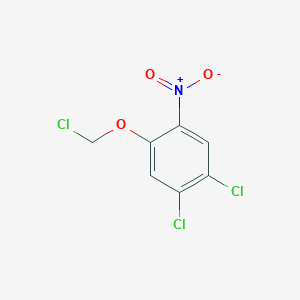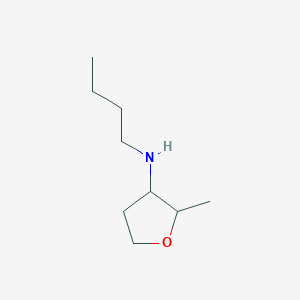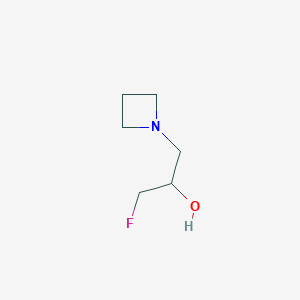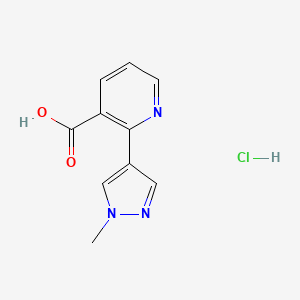![molecular formula C11H15NO B13248871 1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13248871.png)
1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrrole is a complex organic compound featuring a bicyclic structure with an oxygen bridge
Preparation Methods
The synthesis of 1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole typically involves multiple steps. One common synthetic route starts with the preparation of the 7-oxabicyclo[4.1.0]heptane core, which can be achieved through the oxidation of cyclohexene using dendritic complexes . The pyrrole ring is then introduced through a series of reactions involving the appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The oxygen bridge in the structure can also participate in hydrogen bonding, further stabilizing interactions with biological molecules .
Comparison with Similar Compounds
1-Methyl-2-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole can be compared with other similar compounds, such as:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares the bicyclic core but lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound features a similar bicyclic structure but with additional functional groups, leading to different chemical properties and applications.
7-Oxabicyclo[4.1.0]heptan-3-ol:
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-methyl-2-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrrole |
InChI |
InChI=1S/C11H15NO/c1-12-8-4-5-9(12)11-7-3-2-6-10(11)13-11/h4-5,8,10H,2-3,6-7H2,1H3 |
InChI Key |
CGGIOUYIZRNPPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCCCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)

![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)
![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)


![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)

![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
